
2-(4-(3-(3,4-Dimethylphenyl)ureido)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(3-(3,4-Dimethylphenyl)ureido)phenyl)acetamide, also known as DMAPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMAPA belongs to the class of urea-based compounds and has been shown to exhibit antitumor and anti-inflammatory properties.
科学的研究の応用
Hepatocellular Carcinoma (HCC) Treatment
The compound has shown promise in the treatment of HCC. It acts as an inhibitor of the IGF1R pathway, which is crucial for the proliferation and survival of cancer cells. Notably, a derivative of this compound demonstrated potent cytotoxicity against HepG2 cells, a type of liver cancer cell line, suggesting its potential as a therapeutic agent .
Kinase Inhibition
As part of its anti-cancer properties, the compound serves as a kinase inhibitor. It targets specific pathways involved in tumor angiogenesis and proliferation, such as VEGFR1–3, PDGFRβ, and Raf-MEK-ERK signaling. This makes it a valuable candidate for further research into cancer treatment .
Drug Resistance and Adverse Effects Reduction
The compound’s derivatives are being investigated for their ability to overcome drug resistance and reduce adverse effects associated with current HCC treatments like Sorafenib. This could lead to more effective and patient-friendly cancer therapies .
Antiproliferative Properties
Research indicates that the compound has significant antiproliferative effects. It can inhibit cell migration and colony formation, induce G2/M arrest, and trigger early-stage apoptosis in cancer cells .
Molecular Modeling and Drug Design
The compound is used in molecular modeling to understand its interaction with biological targets. This helps in the design of new drugs with optimized physicochemical properties and binding interactions for better efficacy .
Scaffold Hopping in Medicinal Chemistry
Scaffold hopping refers to the process of creating new molecular structures by replacing the core framework of a compound while retaining its pharmacological properties. The compound is used as a base for developing new analogs with potential medicinal benefits .
Optimization of Physicochemical Properties
The compound’s structure allows for modifications that can optimize its solubility, stability, and overall drug-like properties. This is crucial for its potential development into a viable pharmaceutical agent .
Computational Predictions for Drug Development
Computational tools predict the drug-likeness of the compound’s derivatives, assessing parameters like bioavailability and toxicity. This aids in preclinical evaluations and the selection of candidates for clinical trials .
特性
IUPAC Name |
2-[4-[(3,4-dimethylphenyl)carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-11-3-6-15(9-12(11)2)20-17(22)19-14-7-4-13(5-8-14)10-16(18)21/h3-9H,10H2,1-2H3,(H2,18,21)(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWUNYVACKEFNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


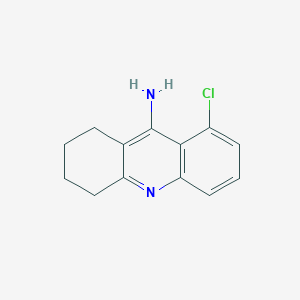
![N-[(5-Chloro-2-methoxyphenyl)methyl]-N-(oxepan-4-yl)prop-2-enamide](/img/structure/B2871980.png)
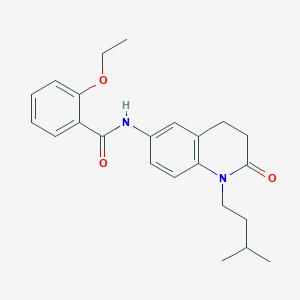
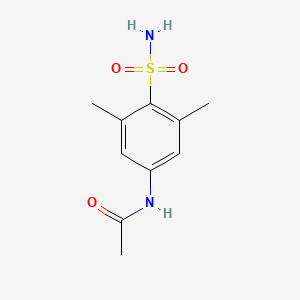
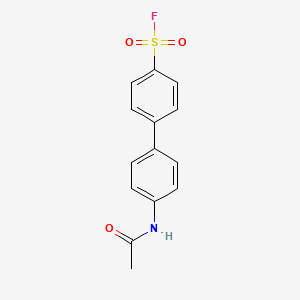
![2-(4-tert-butylphenyl)-N-(2,4-dimethoxyphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2871986.png)

![1-ethyl-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2871989.png)
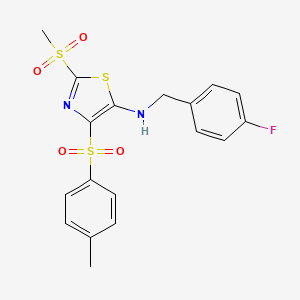
![(1E)-[1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B2871993.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2871995.png)
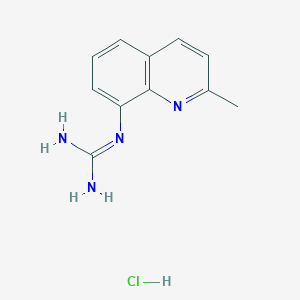
![1-(2,3-Dihydroindol-1-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2871997.png)